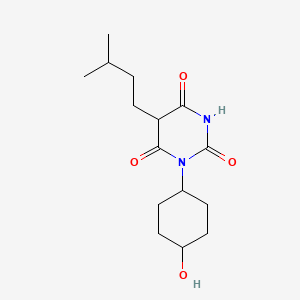
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid is a synthetic compound belonging to the barbiturate class of drugs. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for anesthesia and treatment of various neurological disorders. This particular compound features a unique structure with a hydroxycyclohexyl group and an isopentyl side chain, which may contribute to its distinct pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid involves several steps:
Starting Materials: The synthesis begins with cyclohexanone and isopentyl bromide.
Formation of 4-Hydroxycyclohexanone: Cyclohexanone undergoes hydroxylation to form 4-hydroxycyclohexanone.
Alkylation: The 4-hydroxycyclohexanone is then alkylated with isopentyl bromide under basic conditions to introduce the isopentyl group.
Barbituric Acid Formation: The alkylated product is then reacted with urea and malonic acid derivatives to form the barbituric acid core structure.
Final Product: The final step involves cyclization and purification to obtain this compound.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The barbituric acid core can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of barbiturates and their derivatives.
Biology: The compound is used in research to understand the interaction of barbiturates with biological systems, particularly their binding to GABA receptors.
Medicine: It is investigated for its potential use as an anesthetic and in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid involves its interaction with the central nervous system. The compound binds to the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and hypnosis. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid can be compared with other barbiturates such as phenobarbital, pentobarbital, and secobarbital. While all these compounds share a common barbituric acid core, the presence of the hydroxycyclohexyl and isopentyl groups in this compound provides it with unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate-acting sedative effects.
The uniqueness of this compound lies in its potential for specific receptor binding and its distinct metabolic profile, which may offer advantages in certain therapeutic applications.
Eigenschaften
CAS-Nummer |
4400-66-2 |
|---|---|
Molekularformel |
C15H24N2O4 |
Molekulargewicht |
296.36 g/mol |
IUPAC-Name |
1-(4-hydroxycyclohexyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H24N2O4/c1-9(2)3-8-12-13(19)16-15(21)17(14(12)20)10-4-6-11(18)7-5-10/h9-12,18H,3-8H2,1-2H3,(H,16,19,21) |
InChI-Schlüssel |
LXYKCFFPTGIOJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


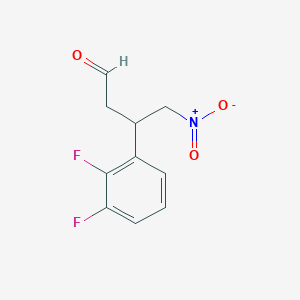
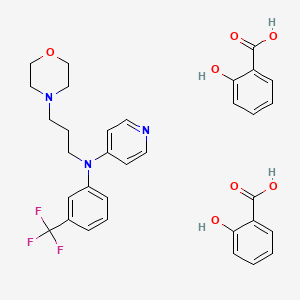
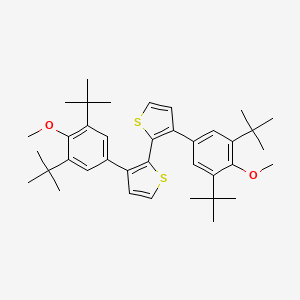
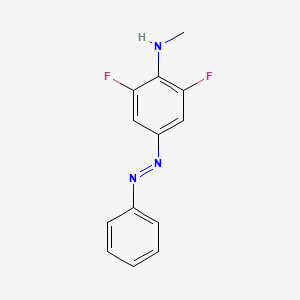
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
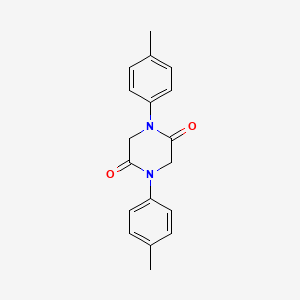
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
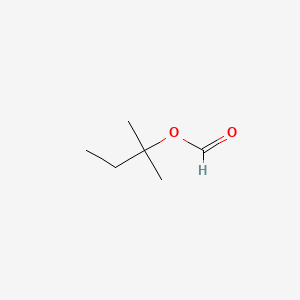
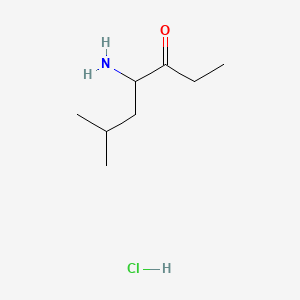
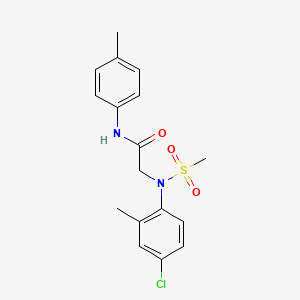
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
